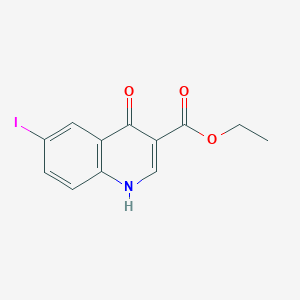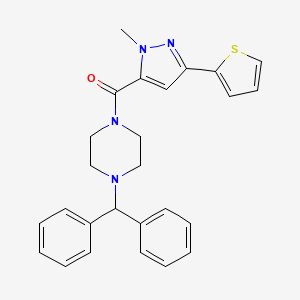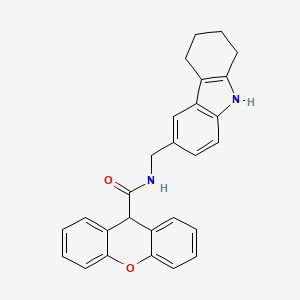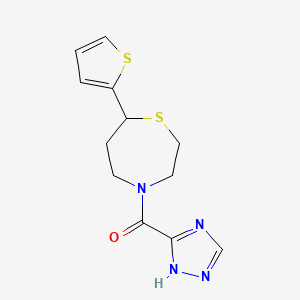
ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could potentially be explored for its efficacy against viral infections.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory properties . Research has indicated that indole derivatives can be effective in reducing inflammation, which could make this compound a candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Compounds with an indole base have been found to possess anticancer properties . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The structural features of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate may allow it to be used in the synthesis of pharmacophores for cancer treatment .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects . They have been used to combat a variety of microbial infections, suggesting that the compound could be useful in the development of new antimicrobial agents .
Antitubercular Activity
The biological activity of indole derivatives extends to antitubercular effects . Given the ongoing need for more effective tuberculosis treatments, ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could be investigated for its potential use in this area .
Antidiabetic Applications
Research has shown that indole derivatives can have antidiabetic effects . This opens up possibilities for the compound to be used in the management or treatment of diabetes through the development of new therapeutic agents .
Antimalarial Properties
Indole-based compounds have been utilized in the treatment of malaria. The structural similarity of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate to these compounds suggests that it could also be explored for antimalarial properties .
Anticholinesterase Activity
Finally, indole derivatives have been associated with anticholinesterase activity , which is important in the treatment of diseases like Alzheimer’s. The compound could potentially be used to create drugs that help manage symptoms or progression of neurodegenerative diseases .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-2-24-18(21)13-6-5-7-14(10-13)20-12-15(11-19)25(22,23)17-9-4-3-8-16(17)20/h3-10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMRVCKIJWLPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxan-4-yl)methanone](/img/structure/B2850697.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2850700.png)



![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)